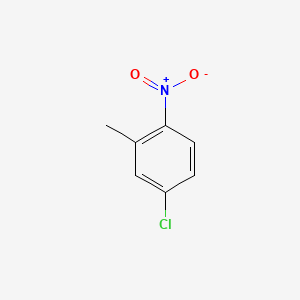

5-Chloro-2-nitrotoluene

Description

Significance in Contemporary Organic Chemistry

5-Chloro-2-nitrotoluene serves as a crucial building block and intermediate in organic synthesis. innospk.comcymitquimica.comtcichemicals.com Its chemical structure, featuring an electron-withdrawing nitro group and a halogen substituent, allows it to readily participate in a variety of chemical reactions. innospk.combloomtechz.com These include nucleophilic aromatic substitutions and reduction processes, which are fundamental for creating more complex molecules. innospk.com

The versatility of this compound is demonstrated by its application in the synthesis of various value-added chemical products, including pharmaceuticals, agrochemicals, and dyes. innospk.combloomtechz.com For instance, the nitro group can be reduced to an amino group, transforming the molecule into an aniline (B41778) derivative. bloomtechz.com This transformation is a key step in the production of many biologically active compounds and dyestuff intermediates. bloomtechz.comnih.gov The presence of both a chloro and a methyl group on the aromatic ring provides additional sites for functionalization, further expanding its synthetic utility. bloomtechz.com Researchers utilize these reactive sites to construct complex molecular frameworks for novel materials and drugs. bloomtechz.combiosynth.com

Historical Context of Halogenated Nitrotoluene Research

The study of nitrotoluenes is part of the broader history of nitroaromatic compounds, which have been industrially significant since the 19th century, primarily for the production of explosives and dyes. nih.govasm.org The nitration of toluene (B28343), a fundamental chemical process, yields a mixture of isomers, including 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481), which have been used extensively as precursors for a wide range of chemicals. nih.govnih.gov

The introduction of halogens into the structure of nitrotoluenes marked a significant advancement, creating a class of compounds with altered reactivity and a wider range of applications. science.gov Halogenated nitroaromatic compounds became important intermediates for fine chemicals, pesticides, and pharmaceuticals. nih.govgoogle.com Research into the synthesis of specific isomers, such as the related compound 2-chloro-5-nitrotoluene (B86962), highlights the strategic importance of these molecules as key intermediates for products like the anticoccidial drug Toltrazuril and various organic pigments. google.com The development of synthetic routes to halogenated nitrotoluenes has been driven by the need for high selectivity and efficiency to avoid the formation of unwanted by-products. google.com Early methods often involved multi-step processes, such as diazotization and chlorination, or nitration of a chlorinated toluene, each with its own set of challenges regarding yield and waste production. google.com

Current Research Frontiers and Challenges

Current research on this compound and related compounds is focused on several key areas. One major frontier is the development of more efficient and environmentally benign synthetic methodologies. google.com Traditional nitration and chlorination processes often generate significant acidic wastewater, posing environmental challenges. google.com Modern research aims to use novel catalysts and reaction conditions to improve selectivity and reduce waste. google.com

Another active area of research involves computational studies, such as Density Functional Theory (DFT), to investigate the electronic, optical, and reactive properties of halogen-substituted nitrotoluenes. uou.ac.in These theoretical studies help in understanding the structure-property relationships and predicting the reactivity of these molecules, which can guide the design of new synthetic applications. uou.ac.in

The environmental fate and potential for biodegradation of nitroaromatic compounds are also significant research topics. nih.gov Due to their widespread use, these compounds can become environmental contaminants in soil and groundwater. nih.gov Studies have shown that while some microorganisms can degrade nitrotoluenes, the presence of halogens can increase their recalcitrance. nih.govasm.org Research is ongoing to identify and engineer microbial pathways for the effective bioremediation of halogenated nitroaromatic compounds. nih.gov Furthermore, challenges remain in monitoring and understanding their distribution in the environment, as they can be transported over long distances and accumulate in various environmental compartments. bloomtechz.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMZCUAVEOTJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201912 | |

| Record name | Benzene, 1-chloro-3-methyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-28-2 | |

| Record name | 4-Chloro-2-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, 5-chloro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-methyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 5 Chloro 2 Nitrotoluene

Established Synthetic Routes to 5-Chloro-2-nitrotoluene

The principal methods for synthesizing this compound are nitration-based approaches starting from o-Chlorotoluene and halogenation-based approaches using m-Nitrotoluene. The choice of route often depends on raw material availability, cost, and desired product purity.

The direct nitration of o-Chlorotoluene is a conventional method for producing this compound. prepchem.com This electrophilic aromatic substitution reaction typically utilizes a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the benzene (B151609) ring. The directing effects of the substituents on the o-Chlorotoluene ring, the chloro group (-Cl) and the methyl group (-CH₃), are crucial in determining the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In the case of o-Chlorotoluene, the position para to the chloro group is also ortho to the methyl group (C5 position), making it the sterically and electronically favored site for nitration. The mesomeric effect (+M) of the chlorine atom has a stronger directing influence than the hyperconjugative and inductive effects of the methyl group, leading to the preferential formation of this compound. quora.com

However, this reaction often results in a mixture of isomers, including 2-chloro-3-nitrotoluene, 2-chloro-4-nitrotoluene (B140621), and 2-chloro-6-nitrotoluene (B1664060), alongside the desired 2-chloro-5-nitrotoluene (B86962) (this compound). prepchem.com Traditional nitration with mixed acids can lead to modest yields of the desired product; for instance, one method reported a yield of only 43%. google.com Separation of the target isomer from the resulting mixture can be achieved by distillation. prepchem.com The significant generation of acidic wastewater during this process presents considerable environmental and cost challenges. google.com

An alternative and often more selective route is the direct chlorination of m-Nitrotoluene. google.com In this approach, the starting material has the nitro and methyl groups in a meta orientation. The nitro group is a strong deactivating group and a meta-director, while the methyl group is an activating ortho-, para-director. The directing influence of the powerful electron-withdrawing nitro group dominates, guiding the incoming chlorine atom primarily to the positions ortho to the methyl group and meta to the nitro group. quora.com This leads to the formation of 2-chloro-5-nitrotoluene with high selectivity. quora.comquora.com

This process typically involves bubbling chlorine gas through m-Nitrotoluene in the presence of a catalyst. google.com A key advantage of this method is the potential for high conversion rates and high selectivity, which can exceed 85%. google.com This pathway is often considered more environmentally friendly than nitration or diazotization-chlorination methods due to a significant reduction in acidic wastewater generation. google.com

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of both nitration and halogenation routes are significantly enhanced by the use of specific catalytic systems. Research has focused on transition metals for halogenation and zeolites for nitration to improve reaction outcomes.

The chlorination of m-Nitrotoluene is effectively catalyzed by transition metals or their salts. google.com These catalysts function as Lewis acids, polarizing the chlorine molecule and generating a more potent electrophile (Cl⁺) for the aromatic substitution reaction. quora.com Commonly used catalysts include iron, nickel, copper, and zinc, or their respective chlorides (e.g., ferric chloride, nickel chloride, cuprous chloride). google.com Iron or iron chloride are often the preferred catalysts for this transformation. google.com The catalytic process enables chlorination on the benzene ring with high conversion and selectivity, making it a viable method for industrial-scale production. google.com

| Catalyst System | Reactants | Reaction Conditions | Key Findings |

| Transition Metal or Salt (Fe, Ni, Cu, Zn, or their chlorides) | m-Nitrotoluene, Chlorine gas | Temperature: 30-80 °C; Catalyst:m-Nitrotoluene molar ratio: 0.01-0.03:1; Reaction time: 4-8 hours | High conversion rate; Selectivity for 2-chloro-5-nitrotoluene is higher than 85%; Reduced acidic wastewater compared to other methods. google.com |

Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as promising catalysts for the nitration of o-Chlorotoluene. google.com Their well-defined pore structures can impart shape-selectivity, favoring the formation of specific isomers. cardiff.ac.ukpsu.edu In the nitration of o-Chlorotoluene, acidic beta-zeolite has been used as a heterogeneous catalyst. google.comgoogle.com The reaction is typically carried out using a nitrating agent like acetyl nitrate, which can be generated in situ from acetic anhydride (B1165640) and fuming nitric acid. google.comgoogle.com

The use of a zeolite catalyst can improve the selectivity towards the desired this compound isomer to approximately 85%. google.com A significant advantage of using zeolites is that they are solid, recyclable catalysts that can be easily separated from the reaction mixture by filtration and reused, which aligns with green chemistry principles. google.comcardiff.ac.ukpsu.edu

| Catalyst System | Reactants | Reaction Conditions | Key Findings |

| Acidic Beta-Zeolite | o-Chlorotoluene, Acetic Anhydride, Fuming Nitric Acid | Temperature: 25-40 °C; Reaction time: 4-8 hours | Selectivity for 2-chloro-5-nitrotoluene is ~85%; The zeolite catalyst can be recovered by filtration and reused. google.comgoogle.com |

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being evaluated through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. imist.maacs.org Traditional synthesis routes, particularly nitration using mixed acids, pose environmental concerns due to the large volumes of high-concentration acidic wastewater produced. google.com

The application of green chemistry principles to this synthesis includes:

Waste Prevention: The halogenation route using a transition metal catalyst is presented as a greener alternative because it generates significantly less wastewater compared to nitration or diazotization methods. google.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. Both the transition metal-catalyzed halogenation and the zeolite-catalyzed nitration utilize small amounts of catalysts to achieve high conversion and selectivity, which is preferable to using stoichiometric reagents. google.comacs.org

Use of Safer Solvents and Auxiliaries: While not explicitly detailed for all processes, the goal is to minimize the use of hazardous solvents. acs.org The zeolite-catalyzed process offers an advantage as the solid catalyst can be filtered off, simplifying work-up and potentially reducing solvent use for extraction. google.comcardiff.ac.uk

Design for Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, contributes to a more energy-efficient process. researchgate.net

The development of catalytic systems like recyclable zeolites and efficient transition metal catalysts for the synthesis of this compound exemplifies the chemical industry's efforts to create more sustainable and environmentally benign manufacturing processes. cardiff.ac.ukpsu.edu

Reduction of Waste Streams in Nitration Processes

The conventional synthesis of nitrotoluenes through mixed-acid nitration is effective but generates significant quantities of hazardous waste. The primary waste stream consists of spent sulfuric and nitric acids, which require costly neutralization and disposal. Neutralization, often with calcium hydroxide, produces large volumes of solid waste, such as calcium sulfate, which requires landfilling. For every kilogram of product, 2.8 kg of CaSO₄ can be generated from treating mother liquors containing 18–22% H₂SO₄ and 2.4% HNO₃. Additionally, the formation of undesired isomers, such as meta-substituted nitrotoluenes in TNT production, leads to highly colored and toxic waste streams known as "redwater" during purification. serdp-estcp.mil

Research and industrial practices have focused on several key areas to mitigate these issues:

Catalytic Innovations: The use of solid acid catalysts, particularly zeolites like Zeolite beta, presents a significant advancement. google.comgoogle.com These catalysts can facilitate nitration with nitric acid alone, completely dispensing with the need for sulfuric acid. google.com This eliminates the formation of salt waste from neutralization and simplifies product separation. google.com Furthermore, zeolite-based processes can offer high para-selectivity, which is crucial for producing specific isomers and reducing by-product formation. google.comgoogle.com

Alternative Nitrating Agents: To circumvent the use of mixed acids, alternative nitrating agents are being explored. Using nitrogen dioxide instead of the traditional nitric acid-sulfuric acid mixture can prevent the generation of spent acid, thereby reducing environmental pollution. google.com Another approach involves using dinitrogen pentoxide (N₂O₅) in a flow system, which has been shown to reduce the formation of undesirable meta-isomers in toluene (B28343) nitration. serdp-estcp.mil

Waste Acid Recovery and Recycling: Instead of neutralizing spent acid, recovery and reuse offer a more sustainable alternative. Rectification, a form of fractional distillation, can be employed to recover high-purity sulfuric acid (up to 98.2 wt%) from the waste acid generated during toluene nitration. researchgate.net This recovered acid is of comparable quality to commercial sulfuric acid and can be recycled back into the nitration process, significantly reducing waste and resource consumption. researchgate.net The process can achieve a 94% reduction in the Chemical Oxygen Demand (COD) of the waste stream. researchgate.net

Comparison of Waste Reduction Strategies in Nitration

| Strategy | Method | Key Advantage | Reported Efficiency/Finding | Reference |

|---|---|---|---|---|

| Catalytic Innovation | Zeolite Beta Catalyst | Eliminates the need for sulfuric acid, thus preventing salt waste formation. | Dispenses with sulfuric acid, obviating effluent disposal problems. | google.com |

| Alternative Reagents | Ionic Liquids (e.g., [Bmim][NTf₂]) | Replaces H₂SO₄, leading to a significant reduction in acidic waste. | Achieves a 78% reduction in acidic waste streams. | |

| Waste Acid Recovery | Rectification (Distillation) | Recovers high-purity sulfuric acid for reuse. | Recovers 98.2 wt% sulfuric acid and reduces COD by 94%. | researchgate.net |

| Alternative Reagents | Nitrogen Dioxide | Avoids the use of mixed nitric-sulfuric acid, eliminating spent acid. | Proposed as a method to reduce environmental pollution from acid waste. | google.com |

Solvent Selection and Recovery in Synthesis

The choice of solvent in the synthesis of this compound is critical for controlling reaction selectivity, managing thermal safety, and minimizing environmental impact. While traditional nitration may use an excess of sulfuric acid as both a catalyst and a solvent, modern approaches prioritize greener and more efficient alternatives.

Ionic Liquids: Ionic liquids (ILs) have emerged as promising green solvents for nitration reactions. researchgate.net For instance, using 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim][NTf₂]) can replace sulfuric acid entirely, achieving high yields (88% at 60°C) and allowing for straightforward product separation. A key advantage of ILs is their high recoverability; rates of up to 99.5% can be achieved through simple decantation, making them a recyclable and sustainable option. researchgate.net

Solvent-Free and Co-Solvent Systems: Some advanced methods aim to eliminate organic solvents altogether. google.com Processes have been developed that use a liquid acid anhydride, such as acetic anhydride, which acts as both a reactant and the reaction medium. google.comresearchgate.net This avoids the need for recovering products from large volumes of solvent. google.com In other cases, solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are specifically chosen to moderate reactivity and enhance regioselectivity towards the desired 5-nitro isomer during the nitration of 2-chlorotoluene.

Solvent Recovery: The recovery of solvents is a cornerstone of sustainable chemical manufacturing. For aqueous waste streams containing nitrotoluene by-products, extraction with toluene itself has been proven effective. google.com The resulting toluene extract, now containing the recovered nitrotoluenes, can be directly recycled back into the nitration process to produce the final product. google.com For other organic solvents, distillation is a common recovery method. datapdf.com

Solvent Systems for Aromatic Nitration

| Solvent System | Example | Key Features | Reference |

|---|---|---|---|

| Ionic Liquids | [Bmim][NTf₂] | Replaces sulfuric acid; High yield (88%); 99.5% solvent recovery via decantation. | |

| Halogenated Solvents | Dichloromethane, 1,2-dichloroethane | Moderate reactivity and improve regioselectivity for the 5-nitro position. | |

| Acid Anhydrides | Acetic Anhydride | Can be used in excess to act as both a reactant and a solvent, enabling solvent-free conditions. | google.comresearchgate.net |

| Recycling Solvents | Toluene | Used to extract nitrotoluenes from aqueous waste streams for recycling into the nitration feed. | google.com |

Advanced Process Intensification for Industrial-Scale Production

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. ccdcindia.com For the industrial-scale production of nitrotoluenes, this paradigm shift from traditional large-batch reactors to more advanced systems offers significant advantages.

Continuous-Flow Reactors: Modern continuous-flow reactors, such as loop reactors or microreactors, represent a major leap forward from conventional batch processing. ccdcindia.comacs.org In some modern units, the high intensity of agitation leads to much smaller droplets in the dispersed phase, allowing nitration to be completed within seconds, a stark contrast to the 30-60 minutes often required in older batch systems. acs.org Loop reactors, for example, can make processes continuous, increasing productivity from ~10 kg/hr/M ³ in a batch reactor to ~340 kg/hr/M ³ in a continuous system, a 34-fold increase in volumetric productivity. ccdcindia.com This allows a large 18 M³ glass-lined reactor to be replaced by a compact 0.5 M³ unit. ccdcindia.com

Pump Nitration Technology: Specialized continuous processes like the Chematur Pump Nitration technology are designed for the production of dinitrotoluene. chalmers.se This system uses two nitration stages (for mono- and di-nitration) with a mixed acid pumped through a system that provides excellent control over reaction conditions. chalmers.se Optimization of parameters such as temperature and acid concentration in this continuous setup allows for precise control over isomer ratios and minimization of by-products. chalmers.se

Multifunctional and Micro-structured Reactors: The integration of multiple process steps into a single piece of equipment is another key aspect of process intensification. Multifunctional distillation columns can replace entire series of reboilers, condensers, and pumps, drastically reducing plant footprint and energy consumption. ccdcindia.com On a smaller scale, microreactors are being studied for highly exothermic reactions like nitration because their high surface-area-to-volume ratio allows for superior thermal control, improving safety and yield. scirp.org

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Nitrotoluene

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in 5-chloro-2-nitrotoluene is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group and the deactivating inductive effect of the chlorine atom. Further substitution on the aromatic ring is consequently challenging and requires harsh reaction conditions. libretexts.org

Nucleophilic Aromatic Substitution Reactions Involving the Chloro Group

The presence of the strongly electron-withdrawing nitro group positioned para to the chlorine atom significantly activates the chloro substituent for nucleophilic aromatic substitution (SNAr). libretexts.orgrsc.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

Kinetic studies on the reaction of this compound with nucleophiles like piperidine (B6355638) and sodium methoxide (B1231860) have been conducted to quantify its reactivity. Research has compared its reaction rates to those of other chloronitroaromatic compounds, demonstrating the influence of the methyl group on the reaction kinetics. The methyl group, being ortho to the site of substitution, can exert a steric effect, and its electron-donating nature can slightly decrease the rate of reaction compared to an unsubstituted analogue like 1-chloro-4-nitrobenzene. rsc.org

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k₂) (l mol⁻¹ s⁻¹) | Activation Energy (E) (kcal mol⁻¹) | Frequency Factor (log A) |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 130.0 | Specific rate data not fully isolated, but reactivity studied in comparison. | 19.7 | 7.78 |

| Sodium Methoxide | Methanol | 80.0 | Specific rate data not fully isolated, but reactivity studied in comparison. | 23.4 | 10.33 |

Note: The referenced study focused on comparing the relative reactivities and Arrhenius parameters rather than providing absolute rate constants for this compound under all tested conditions. rsc.org

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amino group is one of the most significant transformations of this compound, yielding the valuable intermediate 5-chloro-2-methylaniline (B43014) (also known as 4-chloro-2-aminotoluene). This reaction can be achieved through various methods, with a primary challenge being the prevention of reductive dechlorination.

Catalytic hydrogenation is a common and environmentally preferred method for nitro group reduction, typically utilizing hydrogen gas and a metal catalyst. researchgate.net Catalysts such as platinum or palladium on a carbon support (Pd/C) are frequently employed. rsc.orgwipo.int

A key consideration in the hydrogenation of chlorinated nitroaromatics is the potential for hydrodechlorination, an undesired side reaction that removes the chlorine atom. google.com To enhance the selectivity for the desired chloroaniline, reaction conditions must be carefully controlled. This can include the use of specific catalyst inhibitors, such as thiophene (B33073) or sulfur compounds, which suppress the activity of the catalyst towards C-Cl bond cleavage. google.com For example, studies on the hydrogenation of the related isomer 2-chloro-4-nitrotoluene (B140621) have shown that using a sulphided platinum on charcoal catalyst can effectively prevent the formation of p-toluidine (B81030) as a byproduct. google.com A kinetic study on the hydrogenation of 2-chloro-6-nitrotoluene (B1664060) over a Pd/C catalyst without inhibitors also demonstrated that high selectivity could be achieved by optimizing temperature and pressure. researchgate.net

| Substrate | Catalyst | Inhibitor/Additive | Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-nitrotoluene (B86962) | Platinum | None specified | 85-120°C, 0.7-1.2 MPa H₂ | 4-Chloro-3-methylaniline | wipo.int |

| 2-Chloro-4-nitrotoluene | 5% Sulphided Pt/C | Thiophene | 120°C, 140 psi H₂ | 2-Chloro-4-aminotoluene | google.com |

| 2-Chloro-6-nitrotoluene | Pd/C | None (solvent-free) | 80°C, 1 MPa H₂ | 3-Chloro-2-methylaniline | researchgate.net |

Besides catalytic hydrogenation, chemical reducing agents can be used. Traditional methods include the use of metals in acidic media, such as iron powder with hydrochloric or acetic acid. nih.gov Another established method is the Zinin reduction, which uses sulfide, hydrosulfide, or polysulfide anions as the reducing agent. researchgate.net These methods can offer high chemoselectivity, preserving the halogen substituent. organic-chemistry.org

The reduction of a nitroarene proceeds through nitroso and hydroxylamino intermediates. While the final product is typically the amine, under certain conditions, the reaction can be stopped at the hydroxylamino stage. nih.gov For instance, enzymatic reductions using nitroreductases have been shown to selectively convert nitroaromatics into their corresponding hydroxylamino derivatives. nih.gov The catalytic hydrogenation of 2,4-dinitrotoluene (B133949) over a Pd/C catalyst has also led to the identification of a 2-(hydroxyamino)-4-nitrotoluene intermediate, highlighting that these species are formed along the reaction pathway. researchgate.net

Oxidative Transformations

The methyl group of this compound is susceptible to oxidation, providing a pathway to synthesize corresponding benzaldehyde (B42025) or benzoic acid derivatives, which are themselves important synthetic intermediates.

The oxidation of the methyl group to a carboxylic acid can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic or alkaline medium. This transformation yields 4-chloro-2-nitrobenzoic acid. quora.com

Milder or more selective oxidation methods can be employed to obtain the aldehyde. For instance, a two-step process starting with 2-chloro-5-nitrotoluene involves a reaction with dimethyl oxalate (B1200264) in the presence of sodium methoxide to form an intermediate pyruvic acid, which is then oxidatively cleaved to yield 2-chloro-5-nitrobenzaldehyde. Another approach involves the radical bromination of the methyl group followed by hydrolysis to give the aldehyde.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-Chloro-2-nitrotoluene | Strong oxidizing agent (e.g., KMnO₄) | 4-Chloro-2-nitrobenzoic acid | quora.com |

| 2-Chloro-5-nitrotoluene | 1. (COOCH₃)₂, NaOCH₃ 2. Hypochlorite | 2-Chloro-5-nitrobenzaldehyde | |

| 2-Chloro-5-nitrotoluene | 1. N-Bromosuccinimide (NBS), Benzoyl peroxide 2. H₂O₂ | 2-Chloro-5-nitrobenzaldehyde |

Radical Reactions and Mechanistic Investigations

This compound can participate in radical reactions, most notably at the benzylic position of the methyl group. The radical bromination of the methyl group using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide is a standard method to produce 1-(bromomethyl)-4-chloro-2-nitrobenzene. rsc.org This benzylic bromide is a versatile intermediate for further functionalization.

Mechanistic studies have provided deeper insights into the transformations of this compound and its analogues. For example, detailed investigations into the iron-catalyzed reduction of nitroaromatics have pointed to the formation of nitroso intermediates and on-cycle iron hydride species through techniques like electron paramagnetic resonance (EPR) and mass spectrometry. nih.gov Furthermore, the degradation of related compounds like 4-chloro-2-nitrophenol (B165678) by ozonation has been shown to proceed via hydroxyl radical-mediated reactions, particularly at alkaline pH. bioline.org.br Kinetic studies of the solvolysis of related nitrocyclohexa-dienyl acetates reveal complex pathways involving ipso-Wheland intermediates, which are also central to understanding electrophilic nitration mechanisms and the formation of nitrotoluene isomers. rsc.org

Applications of 5 Chloro 2 Nitrotoluene in Advanced Organic Synthesis

Precursor in Pharmaceutical Development

The unique chemical properties of 5-Chloro-2-nitrotoluene make it a significant starting material in the development of new pharmaceutical products. bloomtechz.com Its molecular structure serves as a key building block for creating drug intermediates and exploring novel pharmacologically active compounds. bloomtechz.combloomtechz.com

This compound is widely employed as a foundational material in the multi-step synthesis of various pharmaceutical intermediates. bloomtechz.com A critical reaction is the reduction of its nitro group to form an amine, yielding 5-chloro-2-aminotoluene (also known as 5-chloro-o-toluidine). google.com This resulting amine is a versatile intermediate in its own right, used in the synthesis of dyes and as a precursor for certain pharmaceuticals, including antihistamines and analgesics. nih.govontosight.ai

The transformation of this compound into other functionalized aromatics is a key step in drug development. innospk.com For instance, it can be used to synthesize fluorinated analogues like 2-Fluoro-5-nitrotoluene, which are also valuable intermediates in pharmaceutical research and development. chemicalbook.com The ability to convert the nitro group into other functionalities, such as hydroxyl groups through reactions like acylation, further broadens its applicability in creating drug intermediates with specific biological activities. bloomtechz.com

Table 1: Key Intermediates Derived from this compound

| Starting Material | Derived Intermediate | Application |

| This compound | 5-Chloro-2-aminotoluene | Synthesis of pharmaceuticals (e.g., antihistamines, analgesics) and dyes. nih.govontosight.ai |

| This compound | 2-Fluoro-5-nitrotoluene | Intermediate for pharmaceutical synthesis. chemicalbook.com |

The structural framework of this compound provides a basis for the design and synthesis of new molecules with potential therapeutic value. bloomtechz.combloomtechz.com While direct applications are often part of proprietary industrial research, the utility of closely related chloro-nitro aromatic compounds highlights its potential. For example, the isomer 2-Chloro-5-nitrotoluene (B86962) is a key intermediate in the synthesis of the veterinary drug Toltrazuril, a broad-spectrum anticoccidial agent. google.com Similarly, 5-chloro-2-nitroanilines, which share functional similarities, are used to synthesize compounds with potential applications as inhibitors for cancer therapeutics and HIV-1. google.com

Research into related structures demonstrates the importance of the chloro-nitrotoluene motif in medicinal chemistry. The compound 5-Chloro-o-toluidine, derived from this compound, is a known building block for various biologically active compounds and is noted as a carcinogenic monocyclic amine. chemicalbook.com This underscores the role of this chemical family in generating compounds that interact with biological systems, a foundational aspect of drug discovery.

Building Block for Agrochemicals

In the agrochemical sector, this compound serves as an essential building block for the synthesis of compounds designed to protect crops and enhance agricultural productivity. innospk.combloomtechz.com Its derivatives are integral to the formulation of various pesticides. bloomtechz.com

The development of modern herbicides often relies on complex organic intermediates, and the structural features of this compound make it a candidate for such synthesis. While specific, large-scale herbicides directly synthesized from this compound are not widely documented in public literature, research into new herbicidal molecules provides insight into its potential. For example, studies on phenyltriazolinone derivatives, which have shown moderate herbicidal activity, utilize a fluorinated analogue, 4-chloro-2-fluoro-5-(methylsulfonamido)phenyl, indicating the utility of the substituted chlorophenyl structure in creating herbicidally active compounds. nih.gov Similarly, research into novel pyrimidine (B1678525) thiourea (B124793) and chloroacetamide derivatives as potential herbicides highlights the ongoing search for new active ingredients where such intermediates could be valuable. nih.govekb.eg

This compound is a recognized intermediate in the production of pesticides. bloomtechz.com Its chemical reactivity is harnessed to build the complex molecular structures required for pesticidal action. bloomtechz.com Some pesticides derived from this substance are noted for their high efficiency and broad-spectrum activity, which are significant for controlling crop diseases and pests. bloomtechz.com The use of such intermediates contributes to improved crop yields and quality. bloomtechz.com For instance, the related isomer 2-chloro-5-nitro-toluene is a key intermediate for the anticoccidial drug toltrazuril, which is used in veterinary medicine to control parasites in livestock and poultry. google.com

Intermediate in Specialty Chemical Production

Beyond its roles in pharmaceuticals and agrochemicals, this compound is a crucial intermediate in the broader specialty chemical industry, particularly in the manufacturing of dyes and pigments. innospk.combloomtechz.com Its chemical versatility also extends to other industrial applications.

A primary application is in the synthesis of dye intermediates. zhishangchemical.comdynasty-chem.com Specifically, this compound is a precursor to 6-chloro-3-toluidine-4-sulfonic acid (also known as CLT acid or 2-amino-4-chloro-toluene-5-sulfonic acid). google.comgoogle.com This synthesis involves the reduction of this compound to 5-amino-2-chlorotoluene, which is then sulfonated. google.com CLT acid is a key intermediate for producing important red organic pigments and dyes, such as Pigment Red 11, which are widely used in printing inks, plastics, and coatings. nih.govgoogle.com

Furthermore, this compound has been identified for use in other specialized applications. It can serve as a corrosion inhibitor for metal surface treatments and as an additive in the rubber industry to improve the physical and processing properties of rubber products. bloomtechz.com

Table 2: Applications in Specialty Chemical Production

| Application Area | Specific Use | Derived Product/Function |

| Dyes & Pigments | Intermediate | Synthesis of 6-chloro-3-toluidine-4-sulfonic acid (CLT Acid) for red pigments. google.comgoogle.comgoogle.com |

| Metal Treatment | Corrosion Inhibitor | Prevents corrosion of metals during storage and processing. bloomtechz.com |

| Rubber Industry | Additive | Improves processing and physical properties of rubber. bloomtechz.com |

| Photography | Photosensitive Materials | Precursor for photosensitive agents. bloomtechz.com |

Synthesis of Dyes and Pigments

This compound is a cornerstone intermediate in the manufacture of a wide array of dyes and pigments. chemimpex.com Its primary role is as a precursor to other molecules that form the core structures of these colorants. innospk.com

A significant application involves its conversion to key amine intermediates. For example, the reduction of the nitro group in this compound (sometimes referred to as 4-chloro-2-nitrotoluene) yields 5-chloro-2-aminotoluene (also known as 2-amino-4-chlorotoluene). nih.govgoogle.com This resulting amine is a crucial component, serving as a diazo component in the synthesis of various azo dyes. nih.gov These dyes are widely used in the textile industry for coloring fabrics. chemimpex.com

Furthermore, this compound is an essential starting material for producing important red organic pigments. It is the key intermediate in the synthesis of CLT acid, an organic intermediate with a global consumption of over ten thousand tons annually. google.com CLT acid is subsequently used to manufacture lake organic pigments such as Plastic Scarlet and Xinbahong 36b. google.com Research has also demonstrated its use as a starting material in the synthesis of components for oxidative hair dye compositions. google.com In one patented process, this compound is reacted with pyrrolidine (B122466) to form 1-(4-methyl-3-nitrophenyl)pyrrolidine, which is a precursor to hair dye developers. google.com

Table 1: Dye and Pigment Intermediates Derived from this compound

| Starting Material | Derived Intermediate | Application/Final Product |

| This compound | 5-Chloro-2-aminotoluene | Azo Dyes (e.g., Fast Scarlet TR Base) nih.gov |

| This compound | CLT Acid | Red Organic Pigments (e.g., Plastic Scarlet) google.com |

| This compound | 1-(4-Methyl-3-nitrophenyl)pyrrolidine | Oxidative Hair Dyes google.com |

Development of Fluorescent Materials

The specific structural and electronic properties of this compound make it a valuable precursor in the development of advanced fluorescent materials. bloomtechz.com These materials are compounds with special optical properties that have broad applications in fields like optoelectronics. bloomtechz.com

Through specific chemical reactions, this compound can be converted into complex molecules that exhibit strong fluorescence signals when irradiated with ultraviolet or visible light. bloomtechz.com This characteristic makes them highly suitable for use in the fabrication of fluorescent probes and sensors. bloomtechz.com These sensors can be designed for high-selectivity detection of various analytes. While not a direct application of this compound itself, related nitrotoluene compounds are targets for detection by fluorescent sensors, highlighting the importance of this chemical class in fluorescence studies. rsc.org

Moreover, the fluorescent compounds derived from this intermediate can be used to prepare high-performance light-emitting devices, such as Organic Light-Emitting Diodes (OLEDs). bloomtechz.com The ability to synthesize tailored fluorescent molecules from this compound opens pathways for creating new materials for advanced optical and electronic applications.

Application in Polymer and Resin Chemistry

This compound and its derivatives serve as important components in the field of polymer and resin chemistry. bloomtechz.com Substituted nitrobenzenes are recognized as valuable intermediates for a variety of products, including rubber chemicals and polymerization catalysts. researchgate.net

In the rubber industry, it can be utilized as a rubber additive, which helps to improve the processing and physical properties of the final rubber product. bloomtechz.com Furthermore, related chlorinated and nitrated toluene (B28343) compounds are used in the creation of specialty polymers and resins. chemimpex.com These polymers often find use in high-performance coatings and adhesives, where they can offer improved durability and resistance to environmental factors. chemimpex.com The reactivity of the nitro and chloro groups on the benzene (B151609) ring allows this compound to act as a building block or a modifying agent in polymerization processes, contributing to the synthesis of materials with specific, desirable characteristics. ambeed.com

Role in Natural Product Total Synthesis

In the complex field of total synthesis, which aims to create complex molecules found in nature from simple starting materials, this compound is recognized for its potential as a versatile building block. bloomtechz.com Its distinct chemical properties provide new ideas and methods for the synthesis of intricate natural products. bloomtechz.com

Environmental Behavior and Degradation Studies of Nitroaromatic Compounds, Including 5 Chloro 2 Nitrotoluene

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

The presence of nitroaromatic compounds in the environment is primarily due to anthropogenic activities. Industrial wastewater discharge is a major source of contamination for aquatic systems. bloomtechz.com For instance, various isomers of nitrotoluene have been detected in river waters in Europe, with concentrations in the River Waal in the Netherlands reaching a maximum of 18.1 µg/L for 2- and 4-nitrotoluenes. nih.gov Groundwater can also become contaminated; in France, concentrations of 2-nitrotoluene (B74249), 3-nitrotoluene, and 4-nitrotoluene (B166481) were found to range from 90 to 165 µg/L, 9 to 19 µg/L, and 3 to 20 µg/L, respectively, following accidental pollution from a production plant. nih.govwho.int

5-Chloro-2-nitrotoluene, specifically, enters the environment mainly through industrial wastewater. bloomtechz.com Due to its low solubility in water, it can exist in either a dissolved state or adsorbed to suspended particles. bloomtechz.com It has a tendency to accumulate in the sediments of rivers, lakes, and marine environments. bloomtechz.com The concentration in sediments near industrial sites can be significantly higher than in the overlying water column. bloomtechz.com Furthermore, its lipophilic nature facilitates bioaccumulation in the fatty tissues of organisms, allowing it to be transferred through the food chain and potentially posing a threat to organisms at higher trophic levels. bloomtechz.com In soil, the mobility of this compound is influenced by the soil composition; higher clay and organic matter content leads to stronger adsorption, thereby limiting its migration. bloomtechz.com

Biodegradation Mechanisms

The biodegradation of nitroaromatic compounds is a key process in their environmental fate. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govmdpi.com The number of nitro groups on the aromatic ring influences the degradation pathway; as the number of nitro groups increases, the molecule becomes more electron-deficient and more susceptible to reductive attack, while becoming more resistant to oxidative attack by dioxygenases. mdpi.comannualreviews.org

Microbial degradation of halogenated nitrotoluenes proceeds through several strategic pathways. The initial attack on the molecule can be either oxidative or reductive.

Oxidative Pathways: In many aerobic bacteria, the degradation is initiated by an oxygenase enzyme. Dioxygenases can insert two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. mdpi.comannualreviews.org The resulting halogenated catechol is a central intermediate that is further degraded. nih.gov The ring is then cleaved, typically through either an ortho- or meta-cleavage pathway, before the metabolites enter central metabolic pathways. nih.govbohrium.com For example, the degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1 proceeds via the formation of 3-methylcatechol (B131232) and the release of nitrite, followed by meta-cleavage of the ring. researchgate.net

Reductive Pathways: Alternatively, the degradation can begin with the reduction of the nitro group. This is a common strategy, especially for compounds with multiple nitro groups. mdpi.comannualreviews.org The nitro group is typically reduced to a hydroxylamino group and then to an amino group. oup.com Following the initial reduction, the halogen substituent can be removed. In the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134, the nitro group is first reduced, and then the chlorine is removed reductively from the resulting aminohydroquinone intermediate. asm.org

The microbial degradation of halogenated nitrotoluenes is mediated by specific enzymes that catalyze key transformation steps.

Nitroreductases: These are flavoproteins that catalyze the reduction of nitro groups. oup.comgoogle.com They are crucial in the initial steps of many degradation pathways. annualreviews.org There are two main types of nitroreductases:

Type I (Oxygen-insensitive): These enzymes catalyze the sequential two-electron reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, using NAD(P)H as an electron donor. oup.com The hydroxylamino derivative is often the end product of the reaction. oup.com

Type II (Oxygen-sensitive): These enzymes catalyze a one-electron reduction to form a nitro anion radical, which can be toxic. asm.org

Nitroreductases often have a broad substrate range, capable of reducing various nitroaromatic compounds. google.comresearchgate.net For instance, a nitroreductase from Pseudomonas pseudoalcaligenes JS45 can reduce nitrobenzene (B124822) and also transform 2,4,6-trinitrotoluene (B92697) (TNT). asm.orgethz.ch

Dioxygenases: These enzymes are typically multi-component systems that incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. bohrium.commdpi.com This reaction is a common initial step in the aerobic degradation of aromatic compounds. mdpi.com In the context of nitroaromatics, this hydroxylation can destabilize the ring and lead to the elimination of the nitro group as nitrite. mdpi.comannualreviews.org For example, 2-nitrotoluene-2,3-dioxygenase catalyzes the oxidative removal of the nitro group from 2-nitrotoluene. asm.org

Monooxygenases: These enzymes insert a single oxygen atom into the aromatic ring, which can also initiate the degradation process and lead to the removal of substituents like nitro groups. mdpi.combohrium.com

Numerous bacterial strains have been isolated and identified for their ability to degrade nitrotoluenes and other halogenated aromatic compounds, highlighting their potential for bioremediation applications. These microorganisms can utilize these toxic compounds as a sole source of carbon, nitrogen, and energy. nih.govijcmas.com

For example, Rhodococcus pyridinivorans NT2 has been shown to degrade 2,4- and 2,6-dinitrotoluene, achieving 99% degradation within 48 hours. ijcmas.com Strains of Pseudomonas, Mycobacterium, and Burkholderia have also been identified as effective degraders of various nitrotoluenes. nih.govmdpi.comasm.org Ralstonia eutropha JMP134 is capable of degrading 2-chloro-5-nitrophenol, and Rhodopseudomonas palustris has been shown to metabolize 3-chlorobenzoate. asm.orgasm.org

Abiotic Degradation Pathways

In addition to biodegradation, abiotic processes contribute to the transformation of this compound and related compounds in the environment. Photochemical degradation is a particularly important pathway.

Nitroaromatic compounds can absorb ultraviolet (UV) light, making them susceptible to photochemical degradation (photolysis). nih.gov

In the Atmosphere: When released into the atmosphere, compounds like 2-nitrotoluene exist primarily in the vapor phase. nih.gov Their dominant degradation mechanism is the reaction with photochemically generated hydroxyl radicals (•OH). nih.govmst.dk The estimated atmospheric half-life for 2-nitrotoluene via this reaction is between 23 and 42 days. nih.gov Direct photolysis can also occur, with major products including compounds like 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol. nih.gov For 4-nitrotoluene, the estimated half-life for reaction with hydroxyl radicals is about 19.9 days. mst.dk

In Aqueous Systems: In water, direct photolysis is a significant fate process for nitrotoluenes. nih.gov The absorption of UV radiation can lead to the cleavage of the nitro group. While specific data for this compound is limited, the principles of photochemistry suggest it would also be susceptible to degradation by sunlight in surface waters. Temperature can influence these processes, with higher temperatures potentially accelerating volatilization and photolysis. bloomtechz.com

Chemical Hydrolysis and Oxidation Processes (e.g., Ozonation)

The environmental persistence of this compound is influenced by various abiotic degradation processes, including chemical hydrolysis and oxidation. While specific data on the hydrolysis of this compound is limited, insights can be drawn from related chlorinated nitroaromatic compounds. For instance, hydrolysis is generally not considered a significant environmental fate process for compounds like 2-chloro-4-nitrotoluene (B140621) due to the stability of the chloro and nitro groups on the aromatic ring under typical environmental pH and temperature conditions. echemi.com

Oxidation processes, particularly advanced oxidation processes (AOPs) like ozonation, have shown considerable effectiveness in degrading chlorinated nitroaromatic compounds. ub.edubioline.org.br Ozonation involves the direct reaction of ozone (O₃) or the indirect reaction of highly reactive hydroxyl radicals (•OH) with organic pollutants. Studies on related compounds, such as 4-chloro-2-nitrophenol (B165678), demonstrate that ozonation can be a highly effective removal method. The efficiency of this process is often pH-dependent; for example, the degradation of 4-chloro-2-nitrophenol by ozone is significantly more effective under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 3) conditions. bioline.org.br At pH 9, a 99.64% conversion of 4-chloro-2-nitrophenol was achieved within the first 5 minutes of ozonation. bioline.org.br The process leads to the formation of various intermediate products, with chlorophenol being identified as a main intermediate in the degradation of 4-chloro-2-nitrophenol. bioline.org.br Furthermore, the application of catalytic ozonation for the remediation of soil contaminated with chloronitrotoluene has been proposed, suggesting its potential for in-situ chemical oxidation. scispace.com

The table below summarizes findings from ozonation studies on a related compound, 4-chloro-2-nitrophenol, which provides an indication of the potential efficacy of this process for this compound.

Table 1: Ozonation Efficiency for 4-Chloro-2-nitrophenol Degradation

| pH | Conversion Rate (first 5 mins) | Final COD Reduction | Final TOC Reduction |

|---|---|---|---|

| 3 | 77.35% | - | 6.69% |

| 7 | 99.03% | - | 8.14% |

| 9 | 99.64% | 56.9% | 15.89% |

Data sourced from a study on the ozonation of 4-chloro-2-nitrophenol. bioline.org.br

Environmental Monitoring and Fate Modeling

Environmental monitoring studies have confirmed the presence of this compound in various environmental compartments, highlighting its persistence and potential for long-range transport. Its detection in diverse and remote locations underscores the importance of monitoring its environmental concentrations. Industrial activities, such as the manufacturing of chemicals, dyes, and pesticides, are primary sources of its release into the environment. bloomtechz.com

Monitoring data has revealed the following concentrations in different environmental media:

Arctic Snow: Concentrations ranging from 0.1 to 1.0 ng/L have been detected in Arctic snow samples, which points to its capacity for long-range atmospheric transport. bloomtechz.com

River Sediments: In sediments of a polluted river near a chemical plant, concentrations reached as high as 350 mg/kg. bloomtechz.com This indicates a strong tendency for the compound to adsorb to sediment particles.

Groundwater: In an industrial area in Germany, this compound was detected in groundwater at concentrations between 0.5 and 2.0 µg/L, confirming its potential to leach into and contaminate groundwater systems. bloomtechz.com

The environmental fate of a chemical describes its transport and transformation in the environment. Environmental fate modeling for this compound can be informed by data from its isomers, such as 2-chloro-4-nitrotoluene. These models use the chemical's physical and chemical properties to predict its distribution and persistence.

Key parameters used in environmental fate modeling for the related compound 2-chloro-4-nitrotoluene include:

Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc): An estimated Koc of approximately 1,391 suggests that this compound would likely have slow mobility in soil, with a tendency to adsorb to organic matter. echemi.comnih.gov

Bioconcentration Factor (BCF): An estimated BCF of 173 suggests a potential for bioconcentration in aquatic organisms. echemi.com

Atmospheric Half-life: The vapor-phase reaction with photochemically produced hydroxyl radicals is slow, with an estimated atmospheric half-life of about 48 days. nih.gov

Fate models like the Mackay fugacity model are used to predict the environmental distribution of organic chemicals. For the related compound 1-chloro-2-nitrobenzene (B146284), a Level I fugacity model predicted that the main environmental compartments would be water (65.4%) and air (32.9%). oecd.orgenv.go.jp Given the structural similarities, a comparable distribution pattern might be expected for this compound, although its specific properties would lead to quantitative differences. The compound's low water solubility and tendency to adsorb to soil and sediment are critical factors in its environmental distribution. bloomtechz.com

Table 2: Environmental Fate Parameters for Isomeric Chloronitrotoluenes

| Parameter | Value (for 2-chloro-4-nitrotoluene) | Implication for Environmental Fate | Source |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | ~1,391 | Slow mobility in soil, likely to adsorb to sediment. | echemi.comnih.gov |

| Bioconcentration Factor (BCF) | ~173 | Potential to bioaccumulate in aquatic organisms. | echemi.com |

Analytical Methodologies for the Detection and Characterization of 5 Chloro 2 Nitrotoluene

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5-Chloro-2-nitrotoluene from complex mixtures, such as reaction media or environmental samples. The choice of technique depends on the sample matrix and the required analytical resolution.

Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantitative analysis. avantorsciences.comavantorsciences.com In industrial settings, GC is frequently employed for in-process control during the synthesis of nitrotoluene derivatives to monitor the consumption of raw materials and the formation of the desired product. google.com

The method involves injecting a volatilized sample into a carrier gas stream, which then flows through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase. For nitrated and chlorinated aromatics, columns with a non-polar or intermediate-polarity stationary phase, such as those based on dimethylpolysiloxane or a similar variant, are often effective. epa.gov Detection is typically accomplished using a Flame Ionization Detector (FID), which offers robust and linear response, or an Electron Capture Detector (ECD), which provides high sensitivity for electrophilic compounds containing nitro and chloro groups.

Table 1: Typical Gas Chromatography (GC) Parameters for Nitrotoluene Analysis

| Parameter | Description |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5, DB-1701, or equivalent). epa.gov |

| Stationary Phase | (5%-Phenyl)-methylpolysiloxane or similar mid-polarity phase. |

| Carrier Gas | Helium or Nitrogen. |

| Injection Mode | Split/Splitless. |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD). epa.gov |

| Application | Purity assessment (often specified as ≥97.0% by GC) and reaction monitoring. avantorsciences.comgoogle.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. For isomers of chloronitrotoluene, reverse-phase (RP) HPLC is the most common approach. sielc.com This method utilizes a non-polar stationary phase (like C18) and a polar mobile phase.

A typical mobile phase for analyzing compounds like this compound consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Using a formic acid modifier makes the method compatible with mass spectrometry detection. sielc.com HPLC is highly scalable and can be adapted for both analytical quantification and preparative separation to isolate impurities. sielc.com

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Description |

|---|---|

| Mode | Reverse-Phase (RP). sielc.com |

| Column | C18-based columns (e.g., Newcrom R1) are suitable. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water, often with a phosphoric acid or formic acid modifier. sielc.combloomtechz.com |

| Detector | UV-Vis Detector (often set at 254 nm for nitroaromatics). nih.gov |

| Application | Purity analysis, impurity profiling, and preparative isolation. sielc.com |

Spectroscopic Identification Methods

Following separation, spectroscopic methods are used to confirm the identity and elucidate the structure of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like GC (GC-MS), it provides definitive identification of the analyte. The mass spectrum of this compound will show a molecular ion peak [M]+ corresponding to its molecular weight (171.58 g/mol ). nih.govsigmaaldrich.com

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a characteristic [M]+ peak and an [M+2]+ peak, with the latter having about one-third the intensity of the former. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule. The fragmentation pattern, resulting from the ionization process, provides further structural information, often involving the loss of the nitro group (NO₂) or other characteristic fragments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful method for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the three protons of the methyl group. The methyl group (CH₃) will appear as a singlet, typically in the range of δ 2.4–2.6 ppm. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the adjacent chloro and nitro substituents.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each unique carbon atom in the molecule (one methyl carbon and six aromatic carbons). nih.gov The chemical shifts of the aromatic carbons are influenced by the attached substituents; the carbon bearing the nitro group will be significantly deshielded (shifted downfield), while the carbon attached to the chlorine atom will also show a characteristic downfield shift.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorption bands of the nitro group. researchgate.net Strong asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Other significant bands include C-H stretching vibrations from the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and a C-Cl stretching vibration, typically found in the 1000-700 cm⁻¹ region. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the nitroaromatic system constitutes a strong chromophore, causing this compound to absorb ultraviolet light. spectroscopyonline.com A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, will show characteristic absorption maxima. This property is the basis for its detection and quantification in HPLC-UV systems. nih.govspectroscopyonline.com

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| Mass Spectrometry (MS) | Molecular ion [M]+ at m/z ≈ 171.6, with a characteristic [M+2] isotope peak for chlorine. nih.gov |

| ¹H NMR | Singlet for CH₃ (~δ 2.4-2.6 ppm); three distinct signals for aromatic protons in the downfield region. |

| ¹³C NMR | Seven distinct signals corresponding to the methyl and six aromatic carbons. nih.gov |

| Infrared (IR) | Strong N-O stretching bands (~1530 and 1350 cm⁻¹), C-Cl stretching band. researchgate.net |

| UV-Vis | Strong UV absorption due to the nitroaromatic chromophore. spectroscopyonline.com |

Environmental Sampling and Pre-concentration Techniques

The effective analysis of this compound in the environment begins with appropriate sampling and pre-concentration, as the compound is often present at trace levels. The chosen method depends on the environmental matrix (air, water, or soil).

Air Sampling: For airborne this compound, active sampling is typically conducted by drawing a known volume of air through a solid sorbent tube. The NIOSH Method 2005, developed for various nitroaromatic compounds, utilizes a glass tube containing silica gel as the sorbent. cdc.gov This method is suitable for personal or area monitoring. After sampling, the compound is desorbed from the silica gel using a solvent, typically methanol, often with the aid of an ultrasonic bath to ensure complete extraction. cdc.gov

Water Sampling and Pre-concentration: Detecting this compound in water samples, from groundwater to industrial effluent, often requires a pre-concentration step to elevate the analyte to a detectable concentration. bloomtechz.comnih.gov Several techniques are available:

Liquid-Liquid Extraction (LLE): A conventional method where the water sample is extracted with an immiscible organic solvent. Methylene chloride is a common solvent used for semivolatile organic compounds as per EPA method protocols. nemi.gov

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that offers rapid and high enrichment factors for nitroaromatics in water. researchgate.net This technique involves injecting a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetonitrile) into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the fine droplets of the extraction solvent. researchgate.net

Salting-Out Extraction: This method involves adding a salt (e.g., sodium chloride) to the water sample to decrease the solubility of the organic analyte and enhance its partitioning into an organic solvent like acetonitrile. nih.gov

Soil and Sediment Sampling: Soil and sediment samples require extraction to isolate this compound from the solid matrix before analysis. The collection should be representative of the area of interest. env.go.jp Several robust extraction techniques are recommended by the U.S. EPA for semivolatile organic compounds: synectics.net

Soxhlet Extraction (Method 3540/3541): A classic and exhaustive technique involving continuous extraction with a suitable solvent. synectics.net

Ultrasonic Extraction (Method 3550): Uses ultrasonic waves to facilitate the extraction of the analyte from the solid matrix into a solvent. synectics.net

Accelerated Solvent Extraction (ASE, Method 3545): Employs elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. synectics.net

The selection of the appropriate technique is critical for achieving accurate and reproducible results in the environmental monitoring of this compound. bloomtechz.com

Table 1: Environmental Sampling and Pre-concentration Techniques for Nitroaromatic Compounds

| Matrix | Sampling/Extraction Technique | Description | Key Analytes Covered |

|---|---|---|---|

| Air | Solid Phase Adsorption (NIOSH 2005) | Air is drawn through a silica gel sorbent tube; analytes are then desorbed with methanol. cdc.gov | Nitrobenzene (B124822), Nitrotoluene isomers, 4-Chloronitrobenzene cdc.gov |

| Water | Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is injected into the sample, creating an emulsion for rapid analyte transfer. researchgate.net | Nitrobenzenes, Nitrochlorobenzenes researchgate.net |

| Water | Salting-Out Extraction | Addition of salt to the aqueous sample enhances partitioning of the analyte into an organic solvent. nih.gov | 2-Nitrotoluene (B74249) nih.gov |

| Soil/Solid | Soxhlet Extraction (EPA 3540/3541) | Continuous extraction of the solid sample with a cycling solvent. synectics.net | Semivolatile Organics synectics.net |

| Soil/Solid | Ultrasonic Extraction (EPA 3550) | Use of ultrasonic energy to disrupt the sample matrix and enhance solvent extraction. synectics.net | Semivolatile Organics synectics.net |

Reference Standards and Calibration Methodologies

The accuracy of any quantitative analysis heavily relies on the use of high-purity reference standards and appropriate calibration methodologies.

Reference Standards: Certified Reference Materials (CRMs) for this compound are commercially available from several accredited suppliers. cpachem.comlgcstandards.comqmx.com These standards are essential for instrument calibration, method validation, and quality control.

Purity and Certification: Suppliers provide CRMs with a specified purity, often greater than 97% or 98%, which is verified by analytical techniques like Gas Chromatography (GC). tcichemicals.comavantorsciences.comsigmaaldrich.com These standards are typically produced under internationally recognized quality systems such as ISO 17034 (for reference material producers) and ISO 17025 (for testing and calibration laboratories). cpachem.comlgcstandards.comcpachem.com The certificate of analysis accompanying the standard provides crucial information on its purity, characterization method, and storage conditions. cpachem.comcpachem.com

Calibration Methodologies: To quantify this compound, analytical instruments, most commonly gas or liquid chromatographs, must be calibrated. sielc.comsielc.com

External Standard Calibration: This is the most common approach. A series of calibration standards is prepared by diluting a primary stock solution of the this compound CRM to several concentration levels that bracket the expected sample concentration. cdc.gov Each standard is analyzed, and a calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration of the analyte. cdc.gov

Internal Standard Calibration: To correct for variations in injection volume, sample matrix effects, and instrument drift, an internal standard can be used. An internal standard is a compound that is chemically similar to the analyte but not present in the samples. A known amount of the internal standard is added to all calibration standards and samples. epa.gov The calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. For the analysis of related compounds, 1-chloro-3-nitrobenzene (B92001) has been recommended as a surrogate standard. epa.gov

The U.S. EPA Method 8270, a GC/MS method for semivolatile organic compounds, requires an initial calibration with at least five concentration levels to demonstrate linearity. epa.govitesm.mx Ongoing calibration verification checks are performed throughout the analytical sequence to ensure the instrument remains in control. itesm.mx

Table 2: Suppliers of this compound Reference Materials

| Supplier | Product Type | Available Certifications | Purity/Notes |

|---|---|---|---|

| CPAChem | Certified Reference Material | ISO 17034, ISO 17025, ISO 9001 cpachem.com | High Purity Compound cpachem.com |

| LGC Standards | Reference Material | ISO/IEC 17025 lgcstandards.com | For environmental analysis and testing lgcstandards.com |

| Sigma-Aldrich (Merck) | Analytical Standard | - | Assay ≥98% sigmaaldrich.com |

| TCI AMERICA | Reagent | - | Purity >97.0% (GC) tcichemicals.com |

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Nitrotoluene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are fundamental to understanding the electronic structure and reactivity of 5-Chloro-2-nitrotoluene. These calculations provide optimized molecular geometries and a wealth of information about the electronic properties of the molecule.

A combined experimental and theoretical study on the molecular structure of 2-chloro-5-nitrotoluene (B86962) (referred to as 2Cl5NT in the study) utilized both HF and DFT (B3LYP) methods with a 6-311++G(d,p) basis set. acs.org The study found that the B3LYP method was superior for predicting molecular vibrational frequencies. acs.orgscispace.com The optimized geometrical parameters, including bond lengths and angles, were calculated, providing a detailed picture of the molecule's ground state structure. acs.orgresearchgate.net

The electronic properties derived from such calculations are crucial for predicting reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

For related nitroaromatic compounds, these quantum chemical descriptors are used to understand and predict their behavior. researchgate.netdntb.gov.ua For instance, in a study of 2-amino-4-nitrotoluene and 2-amino-5-nitrotoluene, DFT calculations were used to determine global reactivity parameters such as ionization energy, electron affinity, chemical hardness, and electrophilicity index. researchgate.net These parameters help in quantifying the molecule's reactivity and potential interaction sites. The molecular electrostatic potential (MEP) surface is another valuable output, which visually represents the charge distribution and helps identify electrophilic and nucleophilic regions of the molecule. researchgate.netdntb.gov.ua

| Calculated Electronic Property | Value (for related nitrotoluenes) | Significance |

| HOMO Energy | -8.774 eV (for 2-amino-5-nitrotoluene) researchgate.net | Indicates electron-donating ability |

| LUMO Energy | -5.357 eV (for 2-amino-5-nitrotoluene) researchgate.net | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | 3.418 eV (for 2-amino-5-nitrotoluene) researchgate.net | Relates to chemical reactivity and stability |

| Electrophilicity Index (ω) | 14.61 (for 2-amino-5-nitrotoluene) researchgate.net | Measures the global electrophilic nature |

| Dipole Moment | Varies with conformation | Influences solubility and intermolecular interactions |

Note: The values presented are for a structurally related compound, 2-amino-5-nitrotoluene, as detailed data for this compound was not available in the cited literature. These values illustrate the types of parameters obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including conformational changes. By simulating the atomic motions over time, MD provides insights into the flexibility of molecules and the relative stability of different conformations. arabjchem.org

For a molecule like this compound, the primary conformational flexibility arises from the rotation of the methyl (-CH3) and nitro (-NO2) groups around their bonds to the benzene (B151609) ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. polyu.edu.hk